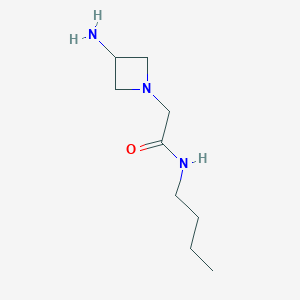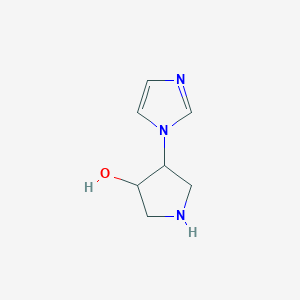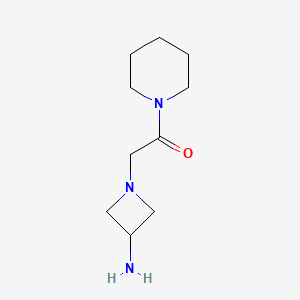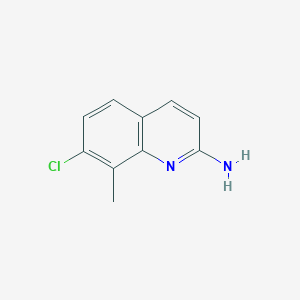
4-(Ethoxymethyl)-4-methylpiperidine
Overview
Description
4-(Ethoxymethyl)-4-methylpiperidine (EMMP) is an organic compound that has been studied in recent years due to its potential applications in scientific research. EMMP is a heterocyclic compound, meaning that it contains a ring structure composed of both carbon and nitrogen atoms. It is a cyclic secondary amine, and it is a derivative of the parent compound piperidine. EMMP has been studied for its potential applications in biological and chemical research, as well as its potential for use in drug development. In
Scientific Research Applications
Human Embryonic Stem Cell Research
“4-(Ethoxymethyl)-4-methylpiperidine” may play a role in the field of human embryonic stem cell (hESC) research . hESCs are used in regenerative medicine due to their ability to differentiate into various cell types, which is crucial for repairing or replacing damaged tissues .
Clinical Applications: hESCs have potential applications in treating diseases like diabetes, Parkinson’s, and heart disease by generating healthy cells to replace diseased ones.
Ethical Considerations: The use of hESCs involves ethical concerns due to the source of these cells. Researchers must navigate complex ethical and regulatory landscapes to advance in this field .
Antiviral Drug Synthesis
Methods of Application: It is used in creating derivatives that are then tested for their antiviral efficacy.
Inhibition of Helicobacter pylori Urease
Methods of Application: The urease enzyme is isolated, and the synthesized compounds are screened for inhibitory activity.
Production of Hydrophobic Analogs
properties
IUPAC Name |
4-(ethoxymethyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-11-8-9(2)4-6-10-7-5-9/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSGBEVATDKNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



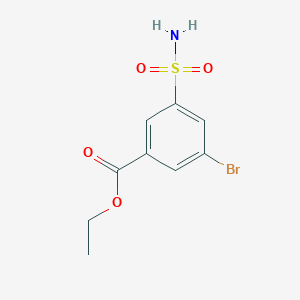
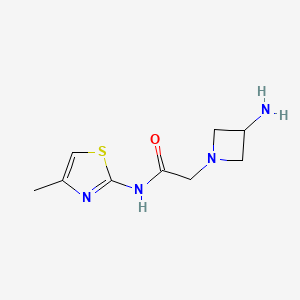
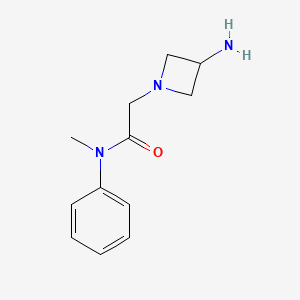
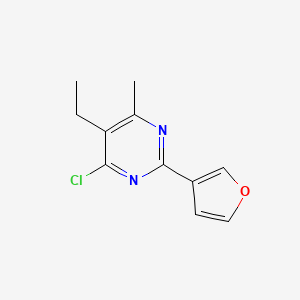
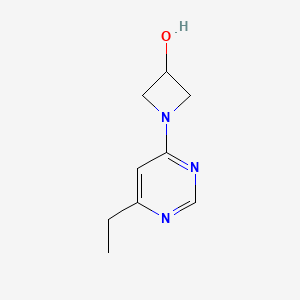
![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)

